N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its uses or applications.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
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N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue of capsaicin
- Field : Physics and Pharmacy
- Application : This compound is an analogue of capsaicin, a compound known for its pungent component in hot red and chili peppers . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
- Methods : The compound was studied using single-crystal X-ray study at 290 K .
- Results : The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms .
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1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties
- Field : Cancer Research
- Application : These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
- Methods : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Results : A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves the potential future applications and studies of the compound. It includes potential uses, improvements, and areas of research.
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properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXGAUGZSOPIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353115 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |
CAS RN |
40023-03-8 | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40023-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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